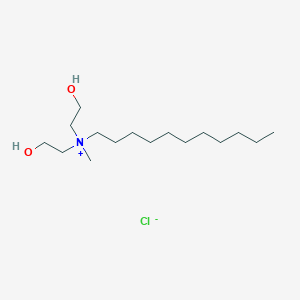

Undecylbis(beta-hydroxyethyl)methylammonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Undecylbis(beta-hydroxyethyl)methylammonium chloride, commonly known as UDBAC, is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. UDBAC is synthesized through a multistep process and has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science.

Aplicaciones Científicas De Investigación

UDBAC has been extensively studied for its applications in various scientific fields. In biotechnology, UDBAC has been used as a surfactant for the extraction and purification of proteins and enzymes. UDBAC has also been studied for its antimicrobial properties, with research showing that it can effectively inhibit the growth of bacteria and fungi. In medicine, UDBAC has been explored as a potential drug delivery system due to its ability to form micelles and encapsulate drugs. UDBAC has also been studied for its potential use in cancer therapy, with research showing that it can induce apoptosis in cancer cells. In environmental science, UDBAC has been used as a surfactant for the removal of pollutants from water and soil.

Mecanismo De Acción

The mechanism of action of UDBAC is complex and varies depending on the application. In general, UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules. UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.

Efectos Bioquímicos Y Fisiológicos

UDBAC has been shown to have a range of biochemical and physiological effects depending on the application. In antimicrobial applications, UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. UDBAC has also been shown to have low toxicity and biocompatibility, making it a promising candidate for medical applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, its potential for environmental toxicity, and its potential for interactions with other chemicals in the lab.

Direcciones Futuras

There are several future directions for the study of UDBAC. In medicine, UDBAC could be explored further as a drug delivery system for targeted cancer therapy. In environmental science, UDBAC could be studied for its potential use in the removal of pollutants from water and soil. In biotechnology, UDBAC could be investigated as a surfactant for the extraction and purification of proteins and enzymes. Further research is needed to fully understand the potential applications and limitations of UDBAC.

Conclusion

UDBAC is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. The synthesis method of UDBAC is complex, and the final product is purified through distillation and recrystallization to obtain UDBAC in its pure form. UDBAC has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science. UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules and has a range of biochemical and physiological effects depending on the application. UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, potential for environmental toxicity, and potential for interactions with other chemicals in the lab. There are several future directions for the study of UDBAC, including its potential use as a drug delivery system for targeted cancer therapy, removal of pollutants from water and soil, and surfactant for the extraction and purification of proteins and enzymes.

Métodos De Síntesis

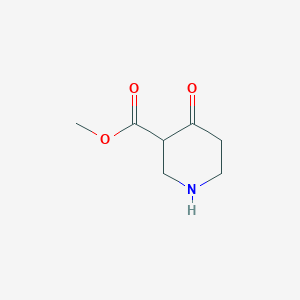

UDBAC is synthesized through a multistep process that involves the reaction of 1-undecanol with ethylene oxide, followed by quaternization with dimethylamine and chlorination with thionyl chloride. The resulting product is purified through distillation and recrystallization to obtain UDBAC in its pure form. The synthesis of UDBAC is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the purity and quality of the final product.

Propiedades

Número CAS |

102571-42-6 |

|---|---|

Nombre del producto |

Undecylbis(beta-hydroxyethyl)methylammonium chloride |

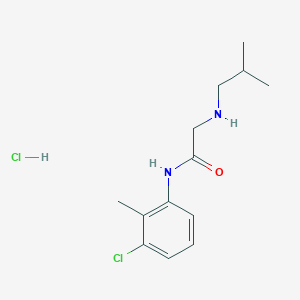

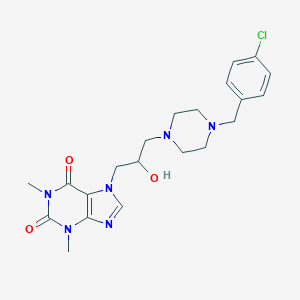

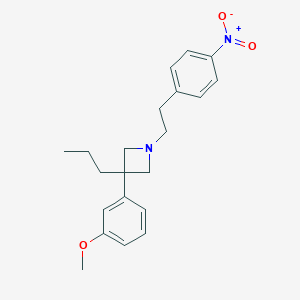

Fórmula molecular |

C16H36ClNO2 |

Peso molecular |

309.9 g/mol |

Nombre IUPAC |

bis(2-hydroxyethyl)-methyl-undecylazanium;chloride |

InChI |

InChI=1S/C16H36NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-17(2,13-15-18)14-16-19;/h18-19H,3-16H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

RSMBRLAXHPRAAU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |

SMILES canónico |

CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |

Sinónimos |

Undecylbis(beta-hydroxyethyl)methylammonium chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)